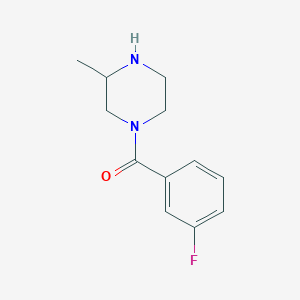

1-(3-Fluorobenzoyl)-3-methylpiperazine

Description

The exact mass of the compound this compound is 222.11684127 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-(3-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-9-8-15(6-5-14-9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKAQEZWMKZGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001234131 | |

| Record name | (3-Fluorophenyl)(3-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240564-46-8 | |

| Record name | (3-Fluorophenyl)(3-methyl-1-piperazinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240564-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluorophenyl)(3-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Fluorobenzoyl 3 Methylpiperazine

Classical and Contemporary Synthetic Pathways

The construction of the 1-(3-Fluorobenzoyl)-3-methylpiperazine molecule can be approached through several synthetic routes. These pathways can be broadly categorized into multistep syntheses, which can be further defined by their convergent or divergent nature.

Multistep Synthesis Routes

A common and classical approach to synthesizing this compound involves a linear sequence starting from readily available precursors. A representative multistep synthesis begins with the preparation of the core 3-methylpiperazine ring, which is then acylated.

One plausible pathway starts from N-benzylethylenediamine and a lactate-derived electrophile. The initial step is an alkylation reaction, followed by a series of transformations including cyclization and deprotection to form the 3-methylpiperazine core. The final step is the acylation with 3-fluorobenzoyl chloride.

A potential multistep synthesis can be outlined as follows:

Preparation of a protected 3-methylpiperazin-2-one: This can be achieved by the condensation of a protected ethylenediamine (B42938), such as N-benzylethylenediamine, with an activated derivative of lactic acid, like ethyl 2-chloropropionate.

Reduction of the piperazinone: The carbonyl group of the piperazin-2-one is then reduced to a methylene group to form the piperazine (B1678402) ring. This reduction can be carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Deprotection: If protecting groups are used on the nitrogen atoms (e.g., a benzyl group), they are removed in this step. For instance, a benzyl group can be cleaved by catalytic hydrogenation.

Acylation: The final step is the selective acylation of the less sterically hindered nitrogen of 3-methylpiperazine with 3-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Contemporary approaches may utilize more efficient catalytic methods or novel ring-forming strategies to improve yield and reduce the number of steps. For instance, recent advances have focused on the direct C-H functionalization of piperazines or the use of photoredox catalysis to construct the piperazine ring, though these are less commonly applied to simple alkyl-substituted piperazines. mdpi.com

Convergent and Divergent Synthetic Strategies

The synthesis of this compound and its analogs can be designed using either convergent or divergent strategies to facilitate the creation of chemical libraries for structure-activity relationship (SAR) studies.

Divergent Synthesis: A divergent synthesis strategy would start from a common intermediate that can be elaborated into a variety of final products. nih.govwikipedia.org For example, one could start with a protected 3-methylpiperazine. This common intermediate can then be reacted with a library of different acyl chlorides or carboxylic acids to produce a range of N-acylated 3-methylpiperazine derivatives, including the target compound. This approach is particularly useful for exploring the impact of different substituents on the benzoyl ring.

| Strategy | Description | Application to this compound |

| Convergent | Independent synthesis of key fragments followed by their coupling. | Synthesis of 3-methylpiperazine and 3-fluorobenzoyl chloride separately, then reacting them to form the final product. |

| Divergent | A common precursor is modified in the final steps to create a library of related compounds. | Starting with 3-methylpiperazine and reacting it with various substituted benzoyl chlorides to generate a series of analogs. |

Stereoselective Synthesis of this compound Enantiomers

The presence of a stereocenter at the 3-position of the piperazine ring means that this compound exists as a pair of enantiomers. For many pharmaceutical applications, it is crucial to isolate or synthesize a single enantiomer. This can be achieved through chiral auxiliary-mediated approaches, asymmetric catalysis, or resolution of the racemic mixture.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. sigmaaldrich.com After the desired stereocenter has been established, the auxiliary is removed.

A common strategy for the synthesis of chiral piperazines involves the use of a chiral auxiliary derived from an amino acid. For example, (R)- or (S)-phenylglycinol can be used as a chiral template. nih.gov The synthesis would proceed through a diastereoselective cyclization to form a piperazinone intermediate. The stereochemistry of the newly formed center is directed by the chiral auxiliary. Subsequent reduction and removal of the auxiliary would yield the enantiomerically enriched 3-methylpiperazine, which can then be acylated.

General Steps in a Chiral Auxiliary-Mediated Synthesis:

Attachment of a chiral auxiliary (e.g., (R)-phenylglycinol) to a precursor molecule.

Diastereoselective formation of the piperazine ring.

Removal of the chiral auxiliary.

Acylation to yield the final enantiomerically pure product.

Asymmetric Catalysis in Piperazine Ring Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. caltech.edu For the synthesis of chiral 3-methylpiperazine, a key step, such as a reduction or an alkylation, could be rendered enantioselective through the use of a chiral catalyst.

For instance, the asymmetric reduction of a cyclic imine precursor to 3-methylpiperazine using a chiral catalyst, such as a Noyori-type ruthenium catalyst or a chiral phosphoric acid, could establish the stereocenter at the 3-position with high enantioselectivity. Another approach is the catalytic enantioselective synthesis of α-tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. caltech.edu

| Catalytic Approach | Key Reaction | Example Catalyst |

| Asymmetric Hydrogenation | Reduction of a cyclic enamine or imine precursor. | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP ligand). |

| Asymmetric Allylic Alkylation | Palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones. | Palladium catalysts with chiral ligands like PHOX. caltech.edu |

| Organocatalysis | Enantioselective α-functionalization of aldehydes to build a chiral precursor. | Chiral amines (e.g., MacMillan catalysts). nih.gov |

Resolution Techniques for Enantiomeric Separation

When a stereoselective synthesis is not feasible or desired, the racemic mixture of this compound or its precursor, 3-methylpiperazine, can be separated into its constituent enantiomers through resolution.

Classical Resolution via Diastereomeric Salt Formation: This is a well-established method where the racemic amine (3-methylpiperazine) is treated with a chiral resolving agent, typically a chiral carboxylic acid such as tartaric acid or mandelic acid. mdpi.com This reaction forms a pair of diastereomeric salts which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer of the amine is recovered by treatment with a base.

Enzymatic Resolution: Lipases and other hydrolases can be used to selectively acylate or deacylate one enantiomer of a racemic mixture. researchgate.net For example, a lipase could be used to selectively acylate one enantiomer of 3-methylpiperazine, allowing for the separation of the acylated enantiomer from the unreacted one.

Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers. mdpi.com This method is often used for analytical purposes but can also be scaled up for preparative separations. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus separation.

| Resolution Technique | Principle | Advantages |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Cost-effective for large-scale separations. |

| Enzymatic Resolution | Enzyme-catalyzed reaction that is selective for one enantiomer. | High enantioselectivity under mild conditions. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High purity of separated enantiomers; applicable to a wide range of compounds. |

Optimization of Reaction Conditions for Yield and Purity

The acylation of amines with acid chlorides is a robust and widely used transformation. fishersci.it However, achieving high yield and purity requires careful optimization of several reaction parameters, including the choice of base, solvent, temperature, and stoichiometry. The reaction produces one equivalent of hydrochloric acid, which can form a salt with the unreacted amine, thereby reducing its nucleophilicity and diminishing the yield. organic-chemistry.org To neutralize this acid, an appropriate base is crucial.

Key parameters for optimization include:

Base Selection : Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl byproduct. Inorganic bases in a biphasic system (water and an organic solvent) can also be employed, which is characteristic of Schotten-Baumann conditions. wikipedia.orgiitk.ac.in The choice of base can impact reaction rate and side-product formation.

Solvent Effects : Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are standard choices. fishersci.it The solvent's polarity and ability to dissolve reactants and intermediates can significantly influence the reaction's efficiency.

Temperature Control : Amide bond formation is often exothermic. Running the reaction at reduced temperatures (e.g., 0 °C) can help control the reaction rate, minimize the formation of impurities, and improve selectivity. fishersci.it

Stoichiometry : The molar ratio of 3-methylpiperazine to 3-fluorobenzoyl chloride is a critical factor. A slight excess of the amine may be used to ensure complete consumption of the more expensive acid chloride, or vice-versa, depending on the process economics.

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound, demonstrating how systematic variation of conditions can lead to an improved process.

Table 1: Illustrative data for the optimization of reaction conditions for the synthesis of this compound.

Applications of Green Chemistry Principles in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability. The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

For the synthesis of this compound, several green strategies can be implemented:

Use of Greener Solvents : Traditional solvents like DCM and DMF have significant health and environmental concerns. researchgate.net Bio-based solvents such as Cyrene™ (dihydrolevoglucosenone) and 2-methyltetrahydrofuran (2-MeTHF) have emerged as viable, greener alternatives for amide synthesis. researchgate.netbohrium.comrsc.org Studies have shown that solvents like Cyrene™ can be effective for the reaction of acid chlorides and amines, often with a simplified aqueous work-up that increases molar efficiency. hud.ac.uk

Alternative Energy Sources : Ultrasound-assisted and microwave-assisted synthesis are energy-efficient techniques that can dramatically reduce reaction times and often improve yields. mdpi.com Ultrasound irradiation, for example, can accelerate reactions in various piperidine-based syntheses, sometimes reducing reaction times from hours to minutes. researchgate.netnih.govmdpi.com

Catalytic and Solvent-Free Approaches : While the reaction between an acid chloride and an amine is typically high-yielding without a catalyst, related green methods for amide synthesis, such as the direct amidation of carboxylic acids with amines using boric acid as a catalyst under solvent-free conditions, highlight a trend towards eliminating waste at the source. scispace.com

The table below compares a conventional synthesis protocol with a hypothetical "greener" protocol, evaluating them based on key green chemistry metrics like the E-factor (Environmental Factor), which measures the mass ratio of waste to desired product.

Table 2: Comparison of Conventional vs. Green Synthetic Protocols.

Continuous Flow Chemistry Techniques for Scalable Production

Transitioning a chemical synthesis from the laboratory to an industrial scale presents challenges related to safety, heat management, and process control. Continuous flow chemistry offers a compelling solution to these challenges by performing reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology is particularly advantageous for the scalable production of active pharmaceutical ingredients (APIs) and their intermediates. nih.gov

Key advantages of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety : The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is particularly important when handling reactive intermediates like acyl chlorides. researchgate.net

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio of flow reactors allows for precise and rapid temperature control, which is critical for managing exothermic acylation reactions and preventing side-product formation. almacgroup.com

Improved Yield and Purity : Precise control over reaction parameters such as residence time, temperature, and stoichiometry leads to more consistent product quality and often higher yields compared to batch processing. cam.ac.uk

Facilitated Scalability : Scaling up production in a flow system is typically achieved by running the system for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up"), rather than redesigning large-scale batch reactors. mdpi.comchimia.ch This makes the transition from lab to production more straightforward. chimia.ch

A potential continuous flow setup would involve pumping separate streams of 3-methylpiperazine with a base and 3-fluorobenzoyl chloride into a T-mixer, where they combine and enter a heated or cooled reactor coil. The residence time in the coil determines the reaction time. The product stream can then be directed to an in-line purification module, such as a liquid-liquid extractor, to remove byproducts and unreacted starting materials. nih.gov

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for the Production of this compound.

Preclinical Pharmacological Investigations and Mechanistic Elucidation of 1 3 Fluorobenzoyl 3 Methylpiperazine

In Vitro Pharmacological Profiling

Initial in vitro assessments of 1-(3-Fluorobenzoyl)-3-methylpiperazine have focused on its interaction with key central nervous system targets. These studies are crucial for understanding the compound's primary mechanism of action and its potential therapeutic applications.

Receptor Binding Affinity and Selectivity Assays

Comprehensive receptor binding assays have been conducted to determine the affinity of this compound for a wide range of neurotransmitter receptors. These studies have revealed a notable affinity for dopamine (B1211576) D2 and D3 receptors. The compound exhibits a higher affinity for the D3 receptor subtype compared to the D2 subtype, suggesting a degree of selectivity. The binding affinities (Ki) are summarized in the table below.

| Receptor | Ki (nM) |

| Dopamine D2 | 393 |

| Dopamine D3 | 2.6 |

This interactive data table is based on research into N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides, a class of compounds related to this compound. nih.gov

Further screening against a panel of other receptors, including serotonergic, adrenergic, and histaminergic receptors, has shown significantly lower affinity, indicating a selective dopaminergic profile. This selectivity is a desirable characteristic, as it may reduce the likelihood of off-target effects.

Functional Assays for Agonist, Antagonist, and Modulatory Activities

To elucidate the functional consequences of receptor binding, a series of in vitro functional assays were performed. These assays aimed to characterize this compound as an agonist, antagonist, or modulator at dopamine D2 and D3 receptors. The results from these studies indicate that the compound acts as an antagonist at both receptors. In cell-based assays measuring second messenger responses following receptor activation, this compound effectively blocked the effects of dopamine and other dopamine receptor agonists.

Enzyme Inhibition/Activation Studies

| Enzyme | Inhibition Constant (Ki) (nM) | Mode of Inhibition |

| Monoamine Oxidase B (MAO-B) | 94.52 | Competitive |

This interactive data table is based on findings for the related compound N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. nih.govresearchgate.net

Cellular Pathway Modulation and Reporter Gene Assays

To further understand the intracellular signaling pathways affected by this compound, reporter gene assays have been employed. These assays utilize engineered cell lines that express a reporter gene (such as luciferase or β-galactosidase) under the control of a specific signaling pathway. By measuring the expression of the reporter gene, it is possible to determine how the compound modulates cellular activity. In studies with cells expressing dopamine D2 or D3 receptors, this compound was shown to inhibit agonist-induced changes in reporter gene expression, confirming its antagonist activity at these receptors and its ability to modulate downstream signaling cascades.

In Vivo Mechanistic Studies in Relevant Animal Models

Pharmacodynamic Biomarker Identification and Quantification

To bridge the gap between in vitro findings and potential in vivo effects, studies in relevant animal models have been initiated to identify and quantify pharmacodynamic biomarkers. These biomarkers serve as indicators of the biological activity of this compound in a living organism. Based on its in vitro profile as a dopamine D3 receptor antagonist with potential MAO-B inhibitory effects, researchers have focused on measuring changes in dopamine and its metabolites in specific brain regions known to be rich in D3 receptors, such as the nucleus accumbens and striatum. Techniques like in vivo microdialysis are being utilized to sample the extracellular fluid in these brain areas and measure neurotransmitter levels following administration of the compound. Preliminary findings are expected to provide valuable insights into the in vivo target engagement and dose-response relationships of this compound.

Information regarding preclinical pharmacological investigations and mechanistic elucidation of this compound is not publicly available.

Extensive searches of scientific literature and databases have been conducted to gather information on the preclinical pharmacology and molecular mechanisms of the chemical compound this compound. These searches aimed to retrieve data pertaining to its target engagement, distribution in biological systems, brain penetration, and molecular mechanisms of action, as specified in the requested article outline.

Despite these comprehensive efforts, no specific preclinical studies, datasets, or detailed research findings for this compound were found in the public domain. The PubChem database confirms the existence and chemical structure of this compound, but does not provide any experimental data regarding its biological activity. nih.gov

The available search results discuss general methodologies for drug discovery, such as techniques for assessing target engagement, proteomic analysis, and pharmacokinetic properties of CNS drugs, or they describe the properties of other molecules containing piperazine (B1678402) or fluorobenzoyl moieties. nih.govmdpi.commdpi.comresearchgate.netnih.govnih.govnih.gov However, none of the retrieved sources contain specific experimental data for this compound.

Consequently, it is not possible to provide the requested detailed article with data tables and in-depth research findings for the specified sections and subsections, as no such information is publicly accessible. The compound may be a novel chemical entity with research data that has not yet been published, or it may be a proprietary compound under investigation by a private entity.

Structure Activity Relationship Sar Studies of 1 3 Fluorobenzoyl 3 Methylpiperazine and Its Analogs

Systematic Modification of the Fluorobenzoyl Moiety

Influence of Halogenation Pattern and Position

An investigation in this area would involve synthesizing and testing analogs where the fluorine atom on the benzoyl ring is moved to the ortho- (2) and para- (4) positions. Further studies might include the introduction of other halogens (Cl, Br, I) at the meta-position to compare their effects on activity, as well as di- and tri-halogenated analogs. This would help to determine the optimal position and type of halogen for biological activity.

Effects of Aromatic Ring Substituent Identity and Position

This subsection would explore the replacement of the fluorine atom with other chemical groups to understand the electronic and steric requirements for activity. Analogs with small alkyl groups (e.g., methyl), electron-donating groups (e.g., methoxy), and electron-withdrawing groups (e.g., nitro, cyano) at the ortho-, meta-, and para-positions would be compared. Such studies would elucidate whether electron density, size, or hydrogen bonding potential of the substituent is critical for the compound's function.

Bioisosteric and Isoelectronic Replacements of the Fluorobenzoyl Group

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. Research in this area would involve replacing the 3-fluorophenyl ring with other aromatic systems, such as pyridyl (e.g., 3-fluoropyridinoyl), thienyl, or pyrimidinyl groups. These heterocyclic rings can alter the compound's electronic distribution, hydrogen bonding capacity, and metabolic stability.

Exploration of the Piperazine (B1678402) Ring System

N-Substitution Effects on Biological Activity

This area of study would focus on modifications at the N4 position of the piperazine ring, which is unsubstituted in the parent compound. A series of analogs with different substituents, such as small alkyl groups (methyl, ethyl), larger alkyl groups, or aryl groups, would be synthesized and evaluated. This would determine if this position is sensitive to steric bulk and whether introducing substituents could lead to additional beneficial interactions with a biological target.

Impact of Methyl Group Stereochemistry and Positional Isomerism

The 3-methylpiperazine moiety introduces a chiral center. A crucial aspect of the SAR would be to synthesize and test the individual (R)- and (S)-enantiomers of 1-(3-Fluorobenzoyl)-3-methylpiperazine to determine if the biological activity is stereospecific. Furthermore, the synthesis and evaluation of the positional isomer, 1-(3-Fluorobenzoyl)-2-methylpiperazine, would provide insight into the spatial importance of the methyl group for the compound's activity.

Without dedicated research publications focusing on these specific analogs of this compound, any attempt to populate the requested structure would be speculative and would not meet the required standards of scientific accuracy. Further research is required to elucidate the detailed SAR for this particular chemical entity.

Ring Contraction and Expansion Effects

The integrity of the six-membered piperazine ring is often crucial for the biological activity of this class of compounds. Modifications to the ring size, through either contraction to a five-membered ring (e.g., piperidine (B6355638) or pyrrolidine (B122466) analogs) or expansion to a seven-membered ring (e.g., homopiperazine), can significantly alter the compound's conformational flexibility and its ability to bind to the target receptor.

In studies of related scaffolds, the piperazine ring has been shown to be essential for whole-cell activity. For instance, in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, replacing the piperazine ring with an ethylenediamine (B42938) linker led to a significant loss of activity against M. tuberculosis. nih.gov While cyclobutyl and t-butyl analogues showed some inhibitory activity against the target enzyme, their whole-cell activity was weak, underscoring the importance of the piperazine structure. nih.gov

Furthermore, even minor modifications to the piperazine ring itself, such as the introduction of a methyl group at the 3-position, can have a profound impact. In the case of the isoquinolinesulfonyl series, this specific modification resulted in a substantial loss of both biochemical and whole-cell activities. nih.gov This suggests that the substitution at this position may introduce steric hindrance or alter the conformation of the piperazine ring unfavorably for target binding.

Table 1: Effect of Piperazine Ring Modifications on Biological Activity

| Compound/Modification | Target | Activity Measurement | Result |

|---|---|---|---|

| Piperazine Ring (Reference) | M. tuberculosis IMPDH | IC₅₀ & MIC₉₀ | Active |

| 3-Methylpiperazine Ring | M. tuberculosis IMPDH | IC₅₀: >100 µM, MIC₉₀: 100 µM | Profound loss of activity nih.gov |

| Ethylenediamine Linker | M. tuberculosis IMPDH | MIC₉₀: 50–100 μM | Weak whole-cell activity nih.gov |

| Cyclobutyl Analogue | M. tuberculosis IMPDH | - | Similar to t-butyl; weak activity nih.gov |

Linker Region Modifications and Their Pharmacological Impact

The benzoyl group and the methylpiperazine moiety are connected by an amide linker. The characteristics of this linker region, including its length, rigidity, and the nature of the atoms involved, are critical determinants of pharmacological activity. Modifications in this region can alter the spatial relationship between the key pharmacophoric features, affecting how the molecule fits into its binding site.

Research on analogous compound series highlights the sensitivity of biological activity to linker length. For example, in a series of KN-62 related compounds, which also feature a piperazine moiety, the length of the linker between the piperazine nitrogen and a phenyl ring was found to be a critical factor for P2X7 receptor antagonism. nih.gov

A one-carbon linker between the piperazine and phenyl rings was shown to increase the antagonistic activity. nih.gov

Conversely, extending the linker to two carbons resulted in a tenfold decrease in biological activity. nih.gov

Similarly, in the 1-(5-isoquinolinesulfonyl)piperazine series, increasing the distance between the sulfonamide and a carboxamide group also led to a loss of both whole-cell and enzyme-inhibitory activity. nih.gov These findings collectively suggest that a specific, constrained distance and orientation between the aromatic ring and the piperazine scaffold are required for optimal biological effect. For this compound, this implies that the direct amide linkage provides the optimal spacing and conformational profile for its molecular target.

Table 2: Impact of Linker Length on Activity in Analogous Piperazine Series

| Linker Modification (in KN-62 Analogs) | Effect on Biological Activity |

|---|---|

| One-Carbon Linker | Increased activity nih.gov |

| Two-Carbon Linker | 10-fold decrease in activity nih.gov |

Chiral SAR of this compound Enantiomers

The presence of a methyl group at the 3-position of the piperazine ring introduces a stereogenic center, meaning that this compound exists as a pair of enantiomers: (R)-1-(3-Fluorobenzoyl)-3-methylpiperazine and (S)-1-(3-Fluorobenzoyl)-3-methylpiperazine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic fates, and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other.

While specific studies on the separated enantiomers of this compound are not widely reported in public literature, the principle of chiral discrimination is evident in structurally related compounds. For example, in a series of chiral fluoroquinolone antimicrobial agents containing a piperazinyl group, the enantiomers displayed different potencies. nih.gov The (-)-(1'S,2'R) analogue was found to be the more potent of the enantiomeric pair, with up to a four-fold difference in activity against certain bacteria. nih.gov This difference in activity was also observed at the enzymatic level against purified DNA gyrase from Micrococcus luteus. nih.gov

For this compound, the (R) and (S) enantiomers would orient the 3-methyl group in different three-dimensional positions. This would influence:

Binding Affinity: One enantiomer may fit more snugly into the binding pocket of the target protein, allowing for more favorable intermolecular interactions (e.g., van der Waals forces, hydrophobic interactions), while the other enantiomer's methyl group might cause a steric clash, reducing affinity.

Pharmacokinetics: The two enantiomers could be metabolized at different rates by chiral enzymes in the body, leading to different plasma concentrations and durations of action.

Therefore, the separation and independent biological evaluation of the (R) and (S) enantiomers are critical steps in the drug discovery process to identify the eutomer (the more active enantiomer) and to develop a potentially more potent and safer single-enantiomer drug. mdpi.comnih.gov

Development and Validation of Pharmacophore Models

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for this compound and its analogs would serve as a valuable tool for designing new, more potent molecules and for virtual screening of compound libraries. nih.gov

The development of a pharmacophore model typically involves the following steps:

Selection of a Training Set: A diverse set of molecules with known biological activities against the target of interest is compiled. This set should include highly active, moderately active, and inactive compounds.

Conformational Analysis: The possible low-energy 3D conformations of each molecule in the training set are generated.

Feature Identification: Common chemical features are identified. For the this compound series, these would likely include:

Aromatic Ring (R): The fluorophenyl group.

Hydrogen Bond Acceptor (A): The carbonyl oxygen of the benzoyl group.

Hydrophobic Group (H): The methyl group on the piperazine ring or the aromatic ring itself.

Positive Ionizable/Hydrogen Bond Donor (D): The second nitrogen on the piperazine ring (if protonated).

Hypothesis Generation: The software generates multiple pharmacophore hypotheses by aligning the features of the active compounds. Each hypothesis represents a different spatial arrangement of these features.

Scoring and Validation: The generated hypotheses are scored based on how well they map the active compounds while excluding the inactive ones. The best hypothesis is then validated using several methods:

Test Set Validation: The model's ability to predict the activity of a separate set of compounds (the test set) that was not used in its creation is evaluated. A high correlation between predicted and actual activity indicates a robust model. nih.gov

Cross-Validation: A statistical method where subsets of the training data are iteratively left out and predicted by the model built on the remaining data.

Y-Randomization: The biological activities of the training set molecules are shuffled randomly, and a new QSAR model is built. A low correlation in the randomized model confirms that the original model is not due to chance.

A validated pharmacophore model for this series would provide crucial insights into the key structural requirements for activity, guiding further optimization of the lead compound. researchgate.net

Computational Chemistry and Molecular Modeling of 1 3 Fluorobenzoyl 3 Methylpiperazine

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) is utilized when the structure of the biological target is unknown, but a set of molecules with known activities is available. These methods aim to identify the key structural features responsible for a compound's biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For a series of analogues of 1-(3-Fluorobenzoyl)-3-methylpiperazine, a QSAR model would be developed to predict the activity of newly designed compounds prior to their synthesis.

The process involves calculating a wide range of molecular descriptors for each compound, which quantify various aspects of its structure, such as electronic, steric, and hydrophobic properties. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a mathematical model. nih.gov For aryl-piperazine derivatives, descriptors related to topology, electronic distribution, and surface area have been shown to be critical for activity. researchgate.net A robust QSAR model is validated through rigorous internal and external validation techniques to ensure its predictive power. nih.govrsc.org

Table 1: Illustrative Statistical Parameters for a Hypothetical QSAR Model

This table represents typical statistical results for a valid QSAR model, indicating its robustness and predictive capability.

| Parameter | Value | Description |

| N | 50 | Number of compounds in the dataset |

| R² | 0.91 | Coefficient of determination (Goodness of fit) |

| Q² (LOO) | 0.75 | Cross-validation coefficient (Internal predictability) |

| R² pred (External) | 0.82 | Predictive R² for the external test set |

| F-statistic | 125 | Measure of the model's statistical significance |

| p-value | < 0.0001 | Probability value, indicating high significance |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would likely consist of features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic aromatic ring (the fluorobenzoyl group), and a positive ionizable feature (the second piperazine (B1678402) nitrogen at physiological pH). nih.govnih.gov

These models are generated by superimposing a set of active molecules and extracting their common chemical features. acs.orgacs.org Once developed, a pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. acs.org This approach has been successfully used to identify new classes of piperazine-based compounds for various biological targets. acs.org

Table 2: Potential Pharmacophoric Features of this compound

This table outlines the key chemical features that would likely constitute a pharmacophore model for this class of compounds.

| Feature Type | Chemical Moiety | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Forms hydrogen bonds with donor groups in the target. |

| Aromatic Ring (AR) | 3-Fluorophenyl Group | Engages in hydrophobic or π-π stacking interactions. |

| Positive Ionizable (PI) | Piperazine Nitrogen | Forms ionic or hydrogen bond interactions. |

| Hydrophobic (HY) | Methylpiperazine Ring | Occupies a hydrophobic pocket in the binding site. |

Ligand similarity and diversity analysis are fundamental to lead optimization and library design. Similarity searching is used to find compounds with similar structural or physicochemical properties to a known active molecule, such as this compound, under the principle that similar compounds are likely to have similar biological activities. This is often accomplished by representing molecules as binary fingerprints and calculating a similarity index (e.g., Tanimoto coefficient) between them.

Conversely, diversity analysis is employed to ensure that a set of compounds selected for screening covers a broad chemical space. This helps in exploring a wide range of structure-activity relationships and reduces redundancy in a screening library. By analyzing a virtual library of derivatives of this compound, researchers can select a diverse subset for synthesis and testing, maximizing the chances of discovering novel structure-activity trends.

Structure-Based Drug Design Approaches

When the 3D structure of the biological target is known, structure-based drug design (SBDD) methods can be used to design and optimize ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. If a biological target for this compound were identified, docking simulations would be performed to predict its binding pose and estimate its binding affinity. The process involves preparing the 3D structures of both the ligand and the protein target and using a scoring function to evaluate different binding poses.

The results of a docking study provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. For example, studies on related fluorobenzyl-piperazine compounds have used docking to identify critical interactions with key amino acid residues like leucine and glycine in the active site of their target. researchgate.net This information is crucial for designing modifications to the molecule to improve its potency and selectivity.

Table 3: Hypothetical Molecular Docking Results for this compound

This table illustrates the kind of data obtained from a molecular docking simulation, including the predicted binding energy and key interacting residues.

| Parameter | Result | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding energy. |

| Interacting Residue | Interaction Type | Ligand Moiety Involved |

| Asp110 | Hydrogen Bond | Carbonyl Oxygen |

| Phe250 | π-π Stacking | Fluorophenyl Ring |

| Val112, Leu248 | Hydrophobic | Methylpiperazine Ring |

| Ser114 | Hydrogen Bond | Piperazine Nitrogen |

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a biological system over time by solving Newton's equations of motion for all atoms in the system. researchgate.net An MD simulation would typically be performed on the protein-ligand complex predicted by molecular docking to assess its stability and to refine the understanding of the binding interactions. mdpi.com

By simulating the complex for tens or hundreds of nanoseconds, researchers can observe the flexibility of the ligand in the binding pocket and the conformational changes in the protein upon binding. frontiersin.org Key analyses performed on MD trajectories include the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. frontiersin.org MD simulations can also elucidate the role of water molecules in mediating protein-ligand interactions and provide more accurate estimates of binding free energy. nih.govuib.no

Binding Free Energy Calculations (e.g., MM/PBSA, FEP)

Binding free energy calculations are pivotal in computational drug design for accurately predicting the affinity of a ligand for its protein target. Methodologies such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are instrumental in this regard.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a widely used method that combines molecular mechanics calculations with continuum solvation models to estimate the free energy of binding. This approach calculates the energy difference between the protein-ligand complex and the individual protein and ligand in solution. For this compound, MM/PBSA can be employed to screen its binding affinity against a panel of potential biological targets. The binding free energy is decomposed into various components, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies, providing a detailed energetic profile of the binding event.

A hypothetical breakdown of the binding free energy components for this compound with a target protein, as could be determined by MM/PBSA, is presented in the table below.

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -28.2 |

| Polar Solvation Energy | +35.8 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Energy | -43.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

De Novo Drug Design Methodologies

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. These methods can be broadly categorized as ligand-based and structure-based. For a molecule like this compound, which contains a versatile piperazine scaffold, these methodologies can be used to design new analogues with improved potency and selectivity. mdpi.com

Structure-based de novo design utilizes the three-dimensional structure of the target protein's binding site to generate new molecules. Algorithms can "grow" a molecule atom-by-atom or fragment-by-fragment within the binding pocket, optimizing for favorable interactions. Starting with the this compound core, these algorithms could explore modifications to the fluorobenzoyl and methylpiperazine moieties to enhance interactions with specific residues in a target's active site.

Ligand-based de novo design is employed when the structure of the target is unknown. It relies on the knowledge of existing active molecules to generate new structures with similar properties. If other piperazine derivatives are known to be active against a particular target, their common pharmacophoric features can be extracted and used to build new molecules, potentially leading to novel derivatives of this compound with similar or enhanced activity. nih.gov

Prediction of Key Molecular Properties for Drug Design

The success of a drug candidate is heavily dependent on its physicochemical and pharmacokinetic properties. Computational models are invaluable for predicting these properties early in the drug discovery process.

Conformational Analysis and Energy Minimization

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound involves identifying its low-energy, stable conformations. This is typically achieved through systematic or stochastic searches of the conformational space, followed by energy minimization using force fields like MMFF94 or AMBER.

The piperazine ring can exist in chair, boat, and twist-boat conformations. The energy landscape of this compound would be further complicated by the rotation of the benzoyl group and the orientation of the methyl group. Understanding the preferred conformations is essential for docking studies and for designing rigidified analogues that lock the molecule in its bioactive conformation. A potential energy profile can reveal the relative stabilities of different conformers. ethz.ch

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C=O) |

| Global Minimum | 0.00 | 175.2° |

| Local Minimum 1 | 1.85 | -15.5° |

| Local Minimum 2 | 3.21 | 85.4° |

Note: The data in this table is hypothetical and for illustrative purposes.

Lipophilicity and Polarity Predictions

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com For this compound, several computational methods can be used to predict its logP value. These methods are typically fragment-based or property-based.

The topological polar surface area (TPSA) is another important descriptor that correlates with a drug's permeability and oral bioavailability. It is calculated as the sum of the surface areas of polar atoms in a molecule.

| Property | Predicted Value |

| logP (ALOGPS) | 2.85 |

| logP (XLOGP3) | 2.92 |

| TPSA | 32.34 Ų |

Note: The data in this table is hypothetical and for illustrative purposes.

These predicted values suggest that this compound likely has moderate lipophilicity, which is often favorable for oral drug candidates.

Predictive Models for Target Selectivity

Achieving target selectivity is crucial to minimize off-target effects and improve the safety profile of a drug. Predictive models for target selectivity often employ machine learning algorithms trained on large datasets of compound-target interactions. These models can use molecular descriptors, such as fingerprints or physicochemical properties, to predict the probability of a compound binding to various targets.

For this compound, a predictive model could be used to assess its potential to interact with a range of proteins, including receptors, enzymes, and ion channels. By comparing the predicted binding scores across different targets, it is possible to identify potential off-target interactions and guide the chemical optimization process to enhance selectivity. For instance, a model might predict a high affinity for a primary target while showing low predicted affinities for related proteins, indicating good selectivity.

| Target | Predicted Binding Affinity (pKi) | Selectivity Ratio (vs. Primary Target) |

| Primary Target | 8.5 | 1 |

| Off-Target 1 | 6.2 | 200 |

| Off-Target 2 | 5.8 | 501 |

Note: The data in this table is hypothetical and for illustrative purposes.

Derivatization Strategies and Analog Development of 1 3 Fluorobenzoyl 3 Methylpiperazine

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining key pharmacophoric features. nih.gov These approaches are particularly useful for navigating intellectual property landscapes and addressing issues such as metabolic liabilities associated with an existing scaffold. rsc.org

Scaffold Hopping: This strategy involves replacing the central core of the molecule (the piperazine (B1678402) ring) with a structurally different moiety that maintains a similar three-dimensional arrangement of essential binding groups. For the 1-(3-fluorobenzoyl)-3-methylpiperazine scaffold, potential hops could involve replacing the piperazine ring with other cyclic diamines or related heterocyclic systems. The goal is to discover novel cores that may offer advantages in terms of synthesis, physicochemical properties, or biological activity. nih.govdundee.ac.uk

Bioisosteric Replacements: Bioisosterism involves substituting an atom or group with another that has broadly similar physical or chemical properties, leading to a new molecule with similar biological activity. cambridgemedchemconsulting.comnih.gov This can be applied to both the fluorobenzoyl and the methylpiperazine portions of the molecule. For instance, the fluorine atom on the benzoyl ring could be moved to the ortho- or para- position, or replaced with other small, electron-withdrawing groups like a cyano (CN) or trifluoromethyl (CF3) group to modulate electronic properties and metabolic stability. researchgate.netacs.org The amide linker is another key point for modification; it could be replaced with bioisosteres such as a reverse amide, a thioamide, or a sulfonyl group to alter hydrogen bonding capacity and conformational rigidity. nih.gov

Below is a table illustrating potential bioisosteric replacements for different moieties of the parent compound.

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| Phenyl Ring | Pyridyl, Thienyl, Pyrimidinyl | Altered solubility, metabolic stability, and target interactions cambridgemedchemconsulting.comresearchgate.net |

| Fluorine Atom | Chlorine (Cl), Cyano (CN), Hydroxyl (OH), Methoxy (OMe) | Modified electronic character, hydrogen bonding potential, and lipophilicity acs.orgdrughunter.com |

| Amide Linker (-CONH-) | Thioamide (-CSNH-), Sulfonamide (-SO₂NH-), Ketone (-CO-) | Changes in bond angles, polarity, and metabolic stability acs.org |

| Piperazine Ring | Homopiperazine, Morpholine, Thiomorpholine | Altered pKa, solubility, and pharmacokinetic profile dundee.ac.uknih.gov |

Prodrug Design for Optimized Delivery and Pharmacological Profile

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. nih.govjiwaji.edu A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical transformation. jiwaji.edu For a compound like this compound, which contains a secondary amine in the piperazine ring, several prodrug strategies can be envisioned.

One common approach is to attach a promoiety to the N-4 nitrogen of the piperazine ring. This can enhance water solubility or improve membrane permeability. For example, attaching a water-soluble group like a phosphate (B84403) or a short polyethylene (B3416737) glycol (PEG) chain can increase aqueous solubility for potential intravenous administration. google.com Conversely, adding a lipophilic moiety can enhance passage across biological membranes like the blood-brain barrier.

Ester-based prodrugs are a widely used class. By linking a carboxylic acid-containing promoiety to the piperazine nitrogen via a carbamate (B1207046) linkage, one can create a prodrug that is cleaved by esterase enzymes present in the plasma and tissues. nih.gov This strategy allows for controlled release of the active compound. nih.gov

| Prodrug Strategy | Promoieties | Target Property Improvement | Cleavage Mechanism |

| Carrier-Linked (N-4 Position) | Amino acids, Phosphates, Lipophilic esters | Solubility, Permeability, Targeted delivery | Enzymatic (e.g., esterases, peptidases) or Chemical Hydrolysis |

| Carbamate Linkage | O-alkyl carbamates with water-soluble groups | Aqueous solubility, Bioavailability | Enzymatic Hydrolysis |

| Bioprecursor | N-oxidation of the piperazine ring | Modulation of metabolism and distribution | Metabolic reduction |

The selection of the promoiety is critical and depends on the specific barrier to be overcome, such as poor solubility, rapid metabolism, or inefficient transport to the site of action. jiwaji.edu

Synthesis of Radiolabeled Analogs for Imaging and Distribution Studies

Radiolabeled analogs are indispensable tools for non-invasively studying the in vivo behavior of a drug candidate using imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). mdpi.com The synthesis of a radiolabeled version of this compound would allow for the visualization of its distribution, target engagement, and pharmacokinetics in living organisms.

Given the presence of a fluorine atom, a common strategy would be to synthesize an analog suitable for radiolabeling with Fluorine-18 ([¹⁸F]), a positron-emitting isotope with a convenient half-life of 109.8 minutes. mdanderson.org This typically involves preparing a precursor molecule where the fluorine atom is replaced by a suitable leaving group, such as a nitro group or a trimethylstannyl group, which can then be displaced by [¹⁸F]fluoride in the final radiosynthesis step. nih.gov

Alternatively, Carbon-11 ([¹¹C]), another positron emitter, could be incorporated. The methyl group on the piperazine ring is a potential site for [¹¹C]methylation. This involves synthesizing the des-methyl precursor and reacting it with a [¹¹C]-labeled methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate. mdpi.com

| Isotope | Labeling Position | Precursor Compound | Application |

| Fluorine-18 ([¹⁸F]) | 3-position of the benzoyl ring | 1-(3-Nitrobenzoyl)-3-methylpiperazine | PET imaging of biodistribution and target occupancy nih.gov |

| Carbon-11 ([¹¹C]) | N-methyl group of the piperazine ring | 1-(3-Fluorobenzoyl)piperazine | PET imaging to study brain penetration and pharmacokinetics mdpi.com |

| Tritium ([³H]) | Various positions | N/A (requires specialized synthesis) | In vitro binding assays and autoradiography |

These radiolabeled probes are crucial for preclinical and clinical development, providing invaluable information on whether the drug reaches its intended target in sufficient concentrations. researchgate.net

Combinatorial Chemistry and Library Generation based on the this compound Scaffold

Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, known as a library. nih.gov This approach is highly efficient for exploring the structure-activity relationships (SAR) around a given scaffold. The this compound core is well-suited for library generation due to the presence of multiple points for diversification.

A common strategy would be a parallel synthesis approach. The core scaffold can be synthesized in bulk, followed by diversification at key positions. For example, starting with 3-methylpiperazine, a library of analogs can be generated by reacting it with a diverse set of substituted benzoyl chlorides. A second point of diversification is the N-4 position of the piperazine ring, which can be alkylated or acylated with various building blocks. mdpi.comnih.gov

Example Library Synthesis Scheme:

Scaffold Preparation: Synthesize the this compound core.

Diversification (R¹): React the core with a library of alkyl halides or aldehydes (via reductive amination) to introduce diverse substituents at the N-4 position.

Alternative Diversification (R²): Start with 3-methylpiperazine and react it with a library of substituted benzoyl chlorides to vary the benzoyl moiety.

This systematic approach allows for a comprehensive exploration of the chemical space around the parent molecule, facilitating the identification of analogs with optimized potency, selectivity, and pharmacokinetic properties. auburn.eduauburn.edu

Advanced Analytical Methodologies for Structural Elucidation of 1 3 Fluorobenzoyl 3 Methylpiperazine and Its Metabolites

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 1-(3-Fluorobenzoyl)-3-methylpiperazine. nih.gov Its primary strength lies in the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically within a few parts per million (ppm). This allows for the confident determination of the elemental composition of the parent molecule and its fragments.

For this compound, with a molecular formula of C₁₂H₁₅FN₂O, the theoretical exact mass of its protonated form [M+H]⁺ can be calculated. nih.gov An HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, would be expected to yield an experimental mass that closely matches this theoretical value, thus confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the parent ion provide detailed structural information through characteristic fragmentation patterns. The collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound would likely produce key fragments corresponding to the stable 3-fluorobenzoyl cation and various cleavages of the methylpiperazine ring. Analysis of these fragments helps to piece together the molecular structure. Studies on related piperazine (B1678402) derivatives have established common fragmentation pathways that aid in this interpretation. rsc.orgnist.gov

| Ion | Chemical Formula | Theoretical Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₆FN₂O⁺ | 223.1241 | Protonated parent molecule |

| [M-C₅H₁₀N+H]⁺ | C₇H₅FO⁺ | 124.0346 | 3-Fluorobenzoyl cation |

| [M-C₇H₄FO+H]⁺ | C₅H₁₂N₂⁺ | 100.1000 | Protonated 3-methylpiperazine |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. For N-acylated piperazines, the NMR spectra can be complex due to conformational dynamics, such as the restricted rotation around the amide C-N bond and the chair-to-chair interconversion of the piperazine ring. rsc.orgnih.gov These dynamic processes can lead to the broadening of signals or the appearance of multiple sets of signals (rotamers) at room temperature. rsc.org Temperature-dependent NMR studies are often employed to analyze these conformational behaviors. rsc.org

A suite of two-dimensional (2D) NMR experiments is required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It would be used to map out the spin systems within the molecule, such as the sequence of protons in the methylpiperazine ring and the coupled protons on the fluorophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It provides a straightforward method to assign the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (over 2-3 bonds). This is crucial for connecting the different fragments of the molecule. For instance, it would show correlations between the carbonyl carbon of the benzoyl group and the protons on carbons 2 and 6 of the piperazine ring, confirming the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is vital for determining the stereochemistry and preferred conformation of the molecule, including the relative orientation of the benzoyl group with respect to the piperazine ring in the different rotamers.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Piperazine CH₃ | ~1.1-1.3 | ~15-20 | C2, C3 |

| Piperazine CH (C3) | ~2.8-3.2 | ~45-50 | CH₃, C5, C=O |

| Piperazine CH₂ (C2, C5, C6) | ~2.5-4.5 (broad) | ~40-55 (broad) | C=O (from C2, C6) |

| Piperazine NH | ~2.0-3.0 (broad) | - | - |

| Benzoyl C=O | - | ~168-172 | - |

| Aromatic CH | ~7.0-7.5 | ~115-135 | C=O |

| Aromatic C-F | - | ~160-165 (d, ¹JCF) | - |

Solid-State NMR (ssNMR) provides structural information on materials in their solid form. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Each polymorph will give a distinct ssNMR spectrum due to differences in the local chemical environment and intermolecular packing. Furthermore, ssNMR can provide insights into the molecular conformation in the solid state, which can be compared with data obtained from X-ray crystallography to provide a more complete picture of the molecule's structure.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure. mdpi.com By diffracting X-rays off a single crystal of this compound, it is possible to generate a precise electron density map of the molecule. This allows for the exact determination of bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule like this, X-ray crystallography can determine the absolute stereochemistry at the C3 chiral center, definitively assigning it as either (R) or (S). The analysis also reveals the conformation of the molecule in the crystal lattice. For instance, it would confirm the expected chair conformation of the piperazine ring and the axial or equatorial position of the methyl group. nih.govresearchgate.net Moreover, this technique elucidates the details of the crystal packing, identifying key intermolecular interactions such as hydrogen bonds involving the piperazine N-H group or weaker interactions like C-H···O and C-H···F, which govern the supramolecular structure. nih.gov

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Defines the crystal lattice (a, b, c, α, β, γ) |

| Space Group | Describes the symmetry of the crystal |

| Atomic Coordinates | Precise 3D position of every atom |

| Bond Lengths & Angles | Definitive molecular geometry |

| Absolute Stereochemistry | Unambiguous (R)/(S) assignment at the chiral center |

| Intermolecular Interactions | Identifies hydrogen bonds and other packing forces |

Chiral Chromatography (e.g., SFC, HPLC) for Enantiomeric Purity Analysis and Separation

The presence of a stereocenter at the 3-position of the piperazine ring means that this compound exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological properties, it is essential to separate them and assess the enantiomeric purity of a sample. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the primary method for this purpose. mdpi.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds. nih.gov By developing a suitable chromatographic method, one can quantify the amount of each enantiomer present and determine the enantiomeric excess (e.e.). This is critical for quality control and for studying the properties of the individual enantiomers.

| Enantiomer | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| (R)-enantiomer | 8.5 | > 1.5 | e.g., 99% |

| (S)-enantiomer | 10.2 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, comprising infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. americanpharmaceuticalreview.com These techniques are highly effective for identifying the functional groups present in a molecule. nih.gov

For this compound, the IR spectrum would be expected to show a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1630-1680 cm⁻¹. Other characteristic bands would include the N-H stretch of the secondary amine, C-H stretches for both aromatic and aliphatic protons, C=C stretches of the aromatic ring, and a C-F stretching vibration. mdpi.com Raman spectroscopy provides complementary information, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The combination of both techniques allows for a more complete vibrational assignment, which can be further supported by theoretical calculations using Density Functional Theory (DFT). researchgate.net

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| N-H (piperazine) | Stretch | 3200-3400 | Medium | Weak |

| C-H (aromatic) | Stretch | 3000-3100 | Medium | Strong |

| C-H (aliphatic) | Stretch | 2850-3000 | Medium | Medium |

| C=O (amide) | Stretch | 1630-1680 | Strong | Medium |

| C=C (aromatic) | Stretch | 1450-1600 | Medium-Strong | Strong |

| C-F (aromatic) | Stretch | 1100-1250 | Strong | Weak |

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-HRMS for metabolite identification)

The structural elucidation of novel compounds and their metabolites from complex biological matrices is a significant challenge in pharmaceutical and forensic sciences. Advanced hyphenated analytical techniques, particularly Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), have become indispensable tools for the comprehensive analysis of compounds like this compound and its metabolic products. ijpras.com This approach combines the superior separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers, enabling the detection and identification of metabolites even at trace levels. nih.gov

The process of metabolite identification for this compound using LC-HRMS involves several key stages. Initially, the parent compound is incubated with in vitro systems, such as human liver microsomes, or samples are collected from in vivo studies. nih.gov These samples, containing a complex mixture of the parent drug and its various metabolites, are then introduced into the LC system for separation. The high-resolution mass spectrometer, often a time-of-flight (TOF) or Orbitrap instrument, provides accurate mass measurements of the parent and metabolite ions, typically with a mass accuracy of less than 5 ppm. ijpras.com This high accuracy is crucial for determining the elemental composition of the ions, which is a critical first step in structural elucidation. nih.gov

Data processing is a pivotal step in distinguishing potential metabolites from endogenous matrix components. Techniques like mass defect filtering (MDF) can be employed to selectively highlight compounds that have undergone specific metabolic transformations. nih.gov By analyzing the full-scan HRMS data, a profile of potential metabolites can be generated based on predicted metabolic pathways for piperazine-based compounds. Common metabolic transformations for piperazine derivatives include N-dealkylation, hydroxylation of the aromatic ring, and opening of the piperazine ring. mdma.chnih.gov For this compound, likely metabolic pathways would involve hydroxylation on the fluorobenzoyl ring, N-dealkylation of the methylpiperazine moiety, or oxidation of the piperazine ring.

To confirm the structures of these potential metabolites, tandem mass spectrometry (MS/MS or MS²) is utilized. In this process, a specific metabolite ion is selected and fragmented, and the resulting fragmentation pattern provides detailed structural information. nih.gov The fragmentation of the this compound structure is expected to yield characteristic product ions. For instance, cleavage of the amide bond could produce fragments corresponding to the 3-fluorobenzoyl and 3-methylpiperazine moieties. The fluorobenzoyl fragment would be indicative of modifications on that part of the molecule, while fragments from the piperazine ring would reveal metabolic changes there. The presence of a fluorine atom provides a distinct isotopic pattern that aids in the identification of related fragments.

The table below illustrates the expected accurate mass data for this compound and some of its plausible metabolites that could be identified using LC-HRMS.

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | Potential Metabolic Pathway |

| This compound | C₁₂H₁₅FN₂O | 222.1168 | 223.1241 | Parent Compound |

| This compound N-oxide | C₁₂H₁₅FN₂O₂ | 238.1117 | 239.1190 | N-Oxidation |

| 1-(3-Fluorobenzoyl)-piperazine (Desmethyl metabolite) | C₁₁H₁₃FN₂O | 208.1012 | 209.1085 | N-Demethylation |

| 1-(Hydroxy-3-fluorobenzoyl)-3-methylpiperazine | C₁₂H₁₅FN₂O₂ | 238.1117 | 239.1190 | Aromatic Hydroxylation |

| 1-(3-Fluorobenzoyl)-3-hydroxymethylpiperazine | C₁₂H₁₅FN₂O₂ | 238.1117 | 239.1190 | Aliphatic Hydroxylation |

The fragmentation patterns observed in the MS/MS spectra are then meticulously analyzed to pinpoint the exact site of metabolic modification. For example, a mass shift of +15.9949 Da from the parent compound would suggest the addition of an oxygen atom, indicative of hydroxylation or N-oxide formation. The location of this addition can be deduced from the fragmentation pattern. If the fragments containing the fluorobenzoyl ring show the mass shift, it points to aromatic hydroxylation. Conversely, if fragments of the methylpiperazine ring are altered, it suggests modification at that site.

The following table provides hypothetical yet plausible fragmentation data for this compound that would be instrumental in its structural elucidation and the identification of its metabolites.

| Precursor Ion (m/z) | Fragmentation Product Ion (m/z) | Proposed Fragment Structure/Loss |

| 223.1241 | 123.0142 | [3-Fluorobenzoyl]⁺ |

| 223.1241 | 100.1022 | [3-Methylpiperazine]⁺ |

| 239.1190 | 139.0091 | [Hydroxy-3-fluorobenzoyl]⁺ |

| 239.1190 | 100.1022 | [3-Methylpiperazine]⁺ |

| 209.1085 | 123.0142 | [3-Fluorobenzoyl]⁺ |

| 209.1085 | 86.0866 | [Piperazine]⁺ |

By combining the high-resolution accurate mass data with the detailed fragmentation information, a comprehensive metabolic map of this compound can be constructed. This level of detailed structural information is critical for understanding the compound's metabolic fate.

Medicinal Chemistry Implications and Future Perspectives for 1 3 Fluorobenzoyl 3 Methylpiperazine Research

Design Principles for Novel Piperazine-Based Therapeutic Agents

The design of new therapeutic agents based on the piperazine (B1678402) scaffold is a highly active area of research, driven by the ring system's favorable physicochemical and pharmacological properties. The two nitrogen atoms in the piperazine ring can serve as hydrogen bond acceptors or donors, facilitating interactions with biological targets and improving aqueous solubility and bioavailability. mdpi.com

The structure of 1-(3-Fluorobenzoyl)-3-methylpiperazine incorporates several key features that are central to the design of modern piperazine-based drugs:

The Piperazine Core : This central scaffold can act as a rigid linker between different pharmacophoric elements. Its conformational flexibility allows it to adopt various shapes to fit into binding pockets of diverse biological targets. researchgate.net

N-Aroyl Substitution : The 3-fluorobenzoyl group attached to one of the piperazine nitrogens is a common feature in many biologically active piperazine derivatives. This group can participate in various interactions with target proteins, including hydrogen bonding and aromatic interactions. The fluorine atom can modulate the electronic properties of the aromatic ring and enhance binding affinity or metabolic stability.

Methyl Substitution : The methyl group at the 3-position of the piperazine ring introduces chirality and can provide steric bulk that influences the compound's binding selectivity and metabolic profile. Such substitutions can be crucial for optimizing the therapeutic index of a drug candidate.

The development of novel piperazine-based agents often involves a strategy of "scaffold decoration," where different substituents are systematically introduced to the piperazine core to fine-tune the compound's activity. The table below illustrates how modifications to the core structure of this compound could influence its therapeutic potential, based on established principles of medicinal chemistry.

| Structural Modification | Potential Impact on Activity | Rationale |

|---|---|---|

| Alteration of the N-Aroyl Group | Modulation of target affinity and selectivity | Different substituents on the benzoyl ring can alter electronic and steric properties, leading to differential interactions with the target's binding site. |

| Variation of the Piperazine Ring Substitution | Improved pharmacokinetic properties and reduced off-target effects | Substituents on the piperazine ring can influence metabolic stability, solubility, and receptor subtype selectivity. |

| Introduction of Alternative Linkers | Enhanced conformational rigidity and target engagement | Replacing the benzoyl group with other linkers can optimize the spatial orientation of key pharmacophoric features. |

Opportunities for Target Class Expansion and Polypharmacology Approaches

Piperazine derivatives are well-known for their ability to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov This promiscuity, often referred to as polypharmacology, can be strategically exploited to design multi-target drugs for complex diseases like cancer and neurodegenerative disorders. nih.gov

For this compound, its structural motifs suggest potential interactions with multiple target classes. The fluorobenzoyl moiety is a common feature in inhibitors of various enzymes and receptors. The 3-methylpiperazine core can be found in compounds targeting a range of receptors and transporters.

Potential Therapeutic Areas for Target Expansion: